Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a methoxybenzamido group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine derivative: Starting with piperazine, an acetylation reaction is performed using acetic anhydride to introduce the acetyl group.
Coupling with benzoic acid derivative: The acetylated piperazine is then coupled with a benzoic acid derivative through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the methoxy group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit enzyme activity or bind to receptor sites, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-HYDROXYBENZOYL)BENZOATE
- METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZOYL)BENZOATE
- METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZOYL)BENZOATE
Uniqueness
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE is unique due to the presence of the methoxybenzamido group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C22H25N3O5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H25N3O5/c1-15(26)24-10-12-25(13-11-24)20-9-6-17(22(28)30-3)14-19(20)23-21(27)16-4-7-18(29-2)8-5-16/h4-9,14H,10-13H2,1-3H3,(H,23,27) |
InChI Key |
OOTAEANUBHWQBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.